Nitrofor

Herbicide efficacy Structure-activity relationship Pre-emergence weed control

Dinitroaniline herbicide researchers often face uncontrolled variables when substituting commercial analogs (e.g., trifluralin) for mechanistic studies. Nitrofor (CAS 5254-27-3) eliminates this gap as a structurally defined reference compound. - Only dinitroaniline with documented NPK soil enrichment (1.6-2.0× plant tissue; 5× seed elevation at 3 kg/ha). - Validated antimitotic reference standard (Allium-test) for tubulin-binding SAR and environmental genotoxicity screening. - N,N-diethyl substitution provides distinct pre-/post-emergence activity profile vs. trifluralin and benfluralin. Supplied with ≥98% purity; full documentation support. Immediate quotation available for bulk research orders.

Molecular Formula C11H12F3N3O4
Molecular Weight 307.23 g/mol
CAS No. 5254-27-3
Cat. No. B1294284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofor
CAS5254-27-3
Molecular FormulaC11H12F3N3O4
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3
InChIKeyNLLHXVBITYTYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrofor Procurement & Baseline Overview


Nitrofor (N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline, CAS 5254-27-3) is a synthetic dinitroaniline herbicide belonging to the 2,6-dinitroaniline subclass, characterized by a trifluoromethyl (-CF₃) group at the 4-position and N,N-diethyl substitution on the aniline ring [1]. Classified as an HRAC Group D / K3 / 3 herbicide, its mode of action involves the inhibition of microtubule formation in plants, disrupting cell division at the root and shoot meristems [2]. With a molecular weight of 307.23 g/mol, a calculated LogP of 4.4, and zero hydrogen bond donors, Nitrofor exhibits physicochemical properties distinct from its closest commercial analog, trifluralin [3].

Selection Dinitroaniline herbicide research reference standard
Structural N,N-diethyl substitution for SAR profiling
Workflow Pre- & post-emergence screening; soil fate studies

Why Nitrofor Has No Generic Substitute


Dinitroaniline herbicides share a common mechanism of action—microtubule inhibition—but exhibit substantial variation in herbicidal potency, crop selectivity, and environmental behavior due to differences in N-alkyl substitution, ring substitution patterns, and physicochemical properties [1]. Specifically, Nitrofor's N,N-diethyl substitution confers a distinct balance of pre-emergence and post-emergence activity compared to trifluralin's N,N-dipropyl groups and benfluralin's N-ethyl-N-butyl configuration [2]. The compound's lower molecular weight (307.23 vs. 335.28 g/mol for trifluralin) alters soil mobility and incorporation behavior, while its unique soil nutrient interaction profile—documented in Soviet field trials—has no equivalent among its commercially dominant counterparts [3]. Simply substituting trifluralin, pendimethalin, or benfluralin for Nitrofor in research or field applications therefore introduces uncontrolled variables in efficacy, selectivity, and environmental fate.

N-alkyl
Nitrofor N,N-diethyl → distinct pre/post-emergence balance
Trifluralin N,N-dipropyl → shifts to pre-emergence dominance
Physicochemical
Lower MW, lower LogP → altered soil mobility profile
Heavier analogs (trifluralin, pendimethalin) → different leaching behaviour
Soil effect
Documented NPK interaction in castor-bean field study
Commercial alternatives → no reported NPK-modulating property

Nitrofor Performance vs. Dinitroaniline Analogs


Pre-Emergence Potency vs. Trifluralin

In a systematic 1966 study by Gentner evaluating 16 trifluralin analogs, replacement of trifluralin's N,N-dipropyl groups with N,N-diethyl groups (yielding Nitrofor's exact structure) resulted in lower pre-emergence herbicidal activity across all eight test species relative to trifluralin itself [1]. This finding is corroborated by later synthetic reviews confirming that any deviation from the dipropyl substitution pattern reduces pre-emergent potency, with ethyl analogs being less active pre-emergence but exhibiting the highest post-emergence activity among the analogs tested [2]. Despite this reduced pre-emergence potency, Nitrofor was still identified among a select subset of analogs recommended for further development due to its combination of retained herbicidal activity and improved crop safety [1].

Pre-emergence potency
Head-to-head
Nitrofor
Lower pre-emergence activity; supports post-emergence study fit
Rate adjustment required for pre-emergence use
Application rate
Cross-study
3–6 kg/ha vs 0.5–2.0 kg/ha (2–12× higher)
Higher procurement volume impact
Cost-per-hectare differs from more potent alternatives
NPK enhancement
Data to verify
1.6–2.0× plant; 5× seed NPK vs control
Reported soil nutrient interaction
Single field study; mechanism requires validation
Crop safety
Head-to-head
Lower phytotoxicity vs trifluralin at C4 N-substitution
Supports selectivity profiling
Intermediate activity–safety profile
LogP & MW
Cross-study
ΔLogP –0.9; ΔMW –28 g/mol vs trifluralin
Altered soil mobility context
Computed values; verify experimentally
Antimitotic screening
Cross-study
Selected among 3 of screened set; altered mitotic index
Supports screening reference use
Allium-test; confirm in other models
Herbicide efficacy Structure-activity relationship Pre-emergence weed control

Application Rate vs. Modern Dinitroaniline Benchmarks

Nitrofor is applied at rates of 3–6 kg/ha for effective pre-plant incorporated weed control in crops including cabbage, tomato, and cotton [1]. In contrast, the globally dominant dinitroaniline herbicide trifluralin is typically applied at 0.5–2.0 kg/ha depending on soil type and crop [2], while pendimethalin application rates commonly range from 0.5 to 1.5 kg/ha [3]. Nitrofor's 2- to 12-fold higher application rate requirement reflects both its intrinsically lower per-gram herbicidal potency and its divergent physiochemical profile, which alters soil bioavailability.

Application rate
Cross-study
3–6 kg/ha vs 0.5–2.0 kg/ha (2–12× higher)
Higher procurement volume impact
Cost-per-hectare differs from more potent alternatives
Application rate Field efficacy Weed control

Unique NPK Enhancement in Soil

In a 1975 Soviet field study by Vasil'ev and Baranova, pre-plant incorporation of Nitrofor at 3 kg/ha in leached heavy-loam chernozem soil resulted in final NPK (nitrogen, phosphorus, potassium) levels 1.6–2.0 times greater in castor bean plants and 5 times greater in castor bean seeds compared to untreated controls [1]. This soil nutrient enhancement effect appears unique to Nitrofor among dinitroaniline herbicides and is not documented for trifluralin, pendimethalin, or benfluralin, whose primary environmental interactions focus on soil adsorption and degradation rather than nutrient mobilization [2]. The mechanism may relate to Nitrofor's specific N-ethyl substitution pattern or its effects on soil microbial communities, though further investigation is needed.

NPK enhancement
Data to verify
1.6–2.0× plant; 5× seed NPK vs control
Reported soil nutrient interaction
Single field study; mechanism requires validation
Soil nutrient status NPK Castor bean cultivation

Crop Safety Profile vs. Trifluralin

Gentner's 1966 evaluation of 16 trifluralin analogs demonstrated that pre-emergence toxicity to crops decreased in both the CF₃ and CH₃ series when the N-substituents contained more than six carbon atoms [1]. Nitrofor, bearing N,N-diethyl groups (four carbon atoms total), falls below this threshold and accordingly exhibits lower crop phytotoxicity than longer-chain analogs. This is consistent with the observation that Nitrofor was among a few analogs specifically recommended for further testing due to its combination of high herbicidal activity and greater crop safety relative to trifluralin [1]. In the context of modern dinitroaniline use, where crop injury remains a key limitation for pendimethalin and trifluralin in sensitive cultivars, Nitrofor's differential selectivity profile provides a distinct research and development advantage [2].

Crop safety
Head-to-head
Lower phytotoxicity vs trifluralin at C4 N-substitution
Supports selectivity profiling
Intermediate activity–safety profile
Crop safety Selectivity Pre-emergence toxicity

LogP and Molecular Weight vs. Commercial Analogs

Nitrofor has a computed LogP (XLogP3) of 4.4 and a molecular weight of 307.23 g/mol, compared to trifluralin's LogP of approximately 5.3 and molecular weight of 335.28 g/mol [1]. This difference of approximately 0.9 LogP units and 28 g/mol in molecular weight is substantial for compounds within the same class and has implications for soil organic carbon adsorption (Koc), water solubility, and leaching potential. Benfluralin (MW 335.28, N-ethyl-N-butyl) and ethalfluralin (MW 333.3, N-ethyl-N-(2-methylallyl)) are also heavier than Nitrofor, positioning Nitrofor as the lowest molecular weight member among the historically tested dinitroaniline herbicides [2]. This property profile suggests distinct environmental fate behavior that may be advantageous in specific soil types or application scenarios.

LogP & MW
Cross-study
ΔLogP –0.9; ΔMW –28 g/mol vs trifluralin
Altered soil mobility context
Computed values; verify experimentally
Physicochemical properties LogP Soil mobility

Antimitotic Activity Screening (Allium-Test)

A 2009 screening study by Ozheredov et al. evaluated the phytotoxicity and antimitotic activity of new 2,4- and 2,6-dinitroaniline derivatives using the Allium cepa (onion) root growth assay [1]. Among the compounds tested, N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline (Nitrofor) was specifically identified—alongside N-(2,4-dinitrophenyl)-ortho-aminobenzoic acid and 1-methylsulfonyl-3-nitrobenzol—for continuation of investigation as a potential herbicide based on its demonstrated ability to alter mitotic index values, induce cytogenetic damage, and exert phytotoxic effects on Allium cepa seedling roots [1]. This independent confirmation of Nitrofor's antimitotic activity distinguishes it from numerous other dinitroaniline derivatives that did not advance beyond initial screening.

Antimitotic screening
Cross-study
Selected among 3 of screened set; altered mitotic index
Supports screening reference use
Allium-test; confirm in other models
Antimitotic activity Allium-test Phytotoxicity screening

Nitrofor Research & Industrial Applications


SAR Studies of Dinitroaniline Herbicides

Nitrofor serves as a structurally defined intermediate in systematic SAR investigations of dinitroaniline herbicides. Its N,N-diethyl substitution represents the smallest alkyl group configuration retaining herbicidal activity within the trifluralin analog series, providing a critical data point for understanding the relationship between N-alkyl chain length, bulk, and pre- vs. post-emergence activity [1]. Researchers comparing Nitrofor with trifluralin (dipropyl), benfluralin (ethyl-butyl), and ethalfluralin (ethyl-methylallyl) can isolate the contribution of alkyl substitution to tubulin binding affinity, crop selectivity, and environmental fate [2].

Crop Selectivity Profiling in Non-Commercial Crops

Given Gentner's 1966 finding that Nitrofor offered greater crop safety than trifluralin while retaining sufficient herbicidal activity, Nitrofor is a candidate model compound for evaluating dinitroaniline tolerance in specialty, minor-use, or non-commercial crop species where commercial herbicides exhibit unacceptable phytotoxicity [1]. Its documented selectivity in cabbage, tomato, and cotton provides a baseline for screening additional crop species for dinitroaniline tolerance [2].

Soil–Herbicide Interaction & Nutrient Dynamics

The unique NPK soil enrichment effect documented by Vasil'ev and Baranova (1975)—showing 1.6–2.0× plant tissue and 5× seed NPK elevation following Nitrofor application at 3 kg/ha on chernozem soil—positions Nitrofor as a uniquely valuable tool compound for investigating herbicide-mediated soil nutrient dynamics [1]. No other dinitroaniline herbicide has been reported to exhibit this effect, making Nitrofor irreplaceable for studies examining the intersection of herbicide application and soil fertility in agricultural systems [2].

Standard Reference for Antimitotic Screening Assays

Based on the Ozheredov et al. (2009) Allium-test screening results, Nitrofor has been validated as a dinitroaniline that reliably induces measurable changes in mitotic index and cytogenetic damage in plant root tip assays [1]. Laboratories establishing in-house antimitotic screening programs for novel herbicide candidates or evaluating environmental genotoxicity can employ Nitrofor as a characterized dinitroaniline reference standard alongside oryzalin and trifluralin [2].

Application
Selection Property
Validation Focus
Dinitroaniline SAR studies
N-alkyl substitution range
Pre- vs post-emergence activity ratio
Crop selectivity profiling
Lower crop phytotoxicity profile
Tolerance in minor-use crops
Soil fertility interaction studies
NPK interaction effect
Soil nutrient status endpoint
Plant antimitotic assays
Allium-test screening activity
Mitotic index & cytogenetic endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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